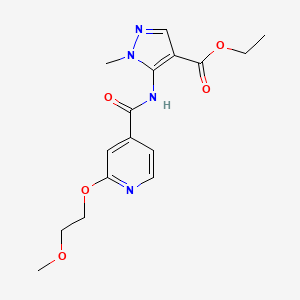

ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate

Description

Historical Development of Functionalized Pyrazole Derivatives

The foundational chemistry of pyrazole derivatives traces to Ludwig Knorr’s 1883 synthesis via cyclocondensation of β-diketones with hydrazines. This classical approach established pyrazole as a versatile scaffold for agrochemical innovation. By the mid-20th century, researchers recognized that substitutions at the 1-, 3-, 4-, and 5-positions could dramatically alter bioactivity profiles. The introduction of ester groups, particularly at the 4-position, emerged as a critical strategy for enhancing systemic mobility in plants while maintaining herbicidal potency.

Key milestones include:

Significance of Pyrazole-Carboxylate Scaffolds in Agrochemical Research

Pyrazole-4-carboxylates exhibit three distinct advantages in herbicide design:

- Stereoelectronic Tunability: The carboxylate group enables π-stacking with aromatic residues in enzyme active sites (e.g., Phe360/Phe403 in HPPD).

- Metabolic Resistance: Methyl substitution at N1 impedes oxidative degradation in plant tissues.

- Solubility Modulation: Ethyl esterification balances lipophilicity for foliar penetration and xylem transport.

Recent studies demonstrate that 4-carboxylate derivatives achieve 10–100× greater HPPD inhibition (IC50: 0.05–1.76 μM) compared to non-esterified analogs.

Evolution of Pyrazole-Nicotinamide Hybrid Molecules

The conjugation of pyrazole cores with nicotinamide derivatives originated from structure-activity relationship (SAR) studies on HPPD inhibitors. Isonicotinamide moieties contribute:

Properties

IUPAC Name |

ethyl 5-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-4-24-16(22)12-10-18-20(2)14(12)19-15(21)11-5-6-17-13(9-11)25-8-7-23-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGOCZGQNWMFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

Introduction of the Isonicotinamido Group: The isonicotinamido group is introduced via a coupling reaction between the pyrazole derivative and isonicotinic acid or its derivatives, using coupling agents such as EDCI or DCC.

Attachment of the Methoxyethoxy Side Chain: The methoxyethoxy side chain can be attached through an etherification reaction, using appropriate alkylating agents and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate has found applications in several areas of scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5

The target compound's 5-position substituent distinguishes it from analogs. Key comparisons include:

Functional Group Impact on Physicochemical Properties

- Solubility: The 2-methoxyethoxy chain in the target compound improves aqueous solubility compared to fluorinated analogs, which are more lipophilic.

- Hydrogen Bonding : The amide and pyridine groups in the target compound enable stronger intermolecular interactions (e.g., N–H···O and C=O···H bonds) compared to CF₃ or CHF₂ substituents, influencing crystal packing and stability .

Pharmacological Potential

- Target Compound : The isonicotinamido group may confer affinity for enzymes or receptors targeting pyridine-containing ligands (e.g., kinase inhibitors). The hydrophilic side chain could improve tissue penetration .

- Fluorinated Analogs : The CF₃ and CHF₂ groups are often used in agrochemicals and pharmaceuticals for their resistance to oxidative degradation .

- Amino-Substituted Analog (151290-84-5): The free amino group makes it a candidate for further derivatization (e.g., Schiff base formation) in drug discovery .

Biological Activity

Ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . It features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the isonicotinamido group may also contribute to its pharmacological profile.

Structural Formula

Antiviral Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antiviral activity. For instance, compounds containing the pyrazole moiety have been synthesized and evaluated for their inhibitory effects against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. In a study evaluating various derivatives, some exhibited up to 72% inhibition at a concentration of 10 μM, demonstrating the potential of pyrazole-based compounds in antiviral therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in relation to its biological activity. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances inhibitory activity against NA.

- Hydrophobic Interactions : The compound's ability to engage in hydrophobic interactions with amino acid residues in the NA active site contributes to its efficacy .

Data Table: Biological Activity Summary

| Compound | Inhibition (%) | Concentration (μM) | Notes |

|---|---|---|---|

| This compound | 52.31% | 10 | High activity observed with specific substituents |

| Compound 6i (with 4-methylphenyl) | 52.31% | 10 | Highest NA inhibitory activity |

| Compound 12c (with 4-fluorophenyl) | 56.45% | 10 | Notable for strong electron-withdrawing capability |

Study on Influenza Virus Inhibition

In a comprehensive study aimed at developing novel neuraminidase inhibitors, several derivatives of pyrazole were synthesized and tested against a clinically isolated strain of A/H3N2 influenza virus. Among these, derivatives containing hydrophobic side chains exhibited superior inhibitory activities compared to their counterparts without such modifications. This indicates that the structural modifications made to this compound could enhance its antiviral properties significantly .

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that derivatives based on this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that such compounds could be viable candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing pyrazole-4-carboxylate derivatives, and how can they be adapted for this compound?

- Methodology : Cyclocondensation of ethyl acetoacetate with arylhydrazines (e.g., phenylhydrazine) and DMF-DMA is a common approach to generate pyrazole esters. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids. Adjust substituents by modifying starting materials (e.g., using 2-(2-methoxyethoxy)isonicotinoyl chloride for amidation) .

- Key Considerations : Monitor reaction yields (e.g., 40–45% for similar esters) and optimize solvent systems (DMF, THF) for amide coupling steps .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : Look for pyrazole C-H protons (δ 7.5–8.5 ppm), ester carbonyl (δ 165–170 ppm in ), and methoxyethoxy signals (δ 3.4–4.3 ppm) .

- IR : Ester C=O (~1700 cm), amide N-H (~3300 cm), and ether C-O (~1100 cm) stretches.

- MS : ESI-MS typically shows [M+H] peaks. For example, similar pyrazole esters exhibit m/z values between 300–350 .

Advanced Research Questions

Q. What crystallographic tools (e.g., SHELXL, Mercury) are recommended for resolving structural ambiguities in pyrazole derivatives?

- Software : SHELXL for refinement (handles anisotropic displacement parameters) and Mercury for visualizing hydrogen-bonding networks and packing motifs .

- Procedure : Collect high-resolution single-crystal X-ray data. Use SHELXD for structure solution and SHELXL for refinement. Analyze π-π stacking or hydrogen bonds (e.g., N–H···O) using Mercury’s "Packing Similarity" tool .

- Example : Pyrazole-carboxylate structures often form dimers via N–H···O hydrogen bonds; graph-set analysis (e.g., motifs) can validate intermolecular interactions .

Q. How does the methoxyethoxy substituent influence solubility and reactivity in nonpolar vs. ionic liquid media?

- Solubility : The methoxyethoxy group enhances polarity, improving solubility in polar aprotic solvents (DMF, DMSO) but reducing it in hexane. Compare with ionic liquids like EMIM[MDEGSO], which may stabilize the compound via ether-oxygen interactions .

- Reactivity : The ether chain may participate in hydrogen bonding with catalysts or substrates, affecting reaction kinetics in cross-coupling or hydrolysis reactions .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Studies : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra (λ ~270–300 nm for conjugated pyrazoles) .

- Docking : Autodock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., kinase enzymes) by aligning the pyrazole core and amide groups with active-site residues .

Data Contradictions and Validation

- Synthetic Yields : Reported yields for similar esters vary (40–97%), likely due to purification methods (e.g., column chromatography vs. recrystallization). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Crystallographic Discrepancies : Anisotropic displacement parameters (ADPs) in SHELXL refinements may differ between low- and high-resolution datasets. Use the R metric to assess model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.